N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS No.: 1396687-20-9
Cat. No.: VC4890966
Molecular Formula: C17H16N4O4
Molecular Weight: 340.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396687-20-9 |
|---|---|
| Molecular Formula | C17H16N4O4 |
| Molecular Weight | 340.339 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O4/c22-16(20-6-11-1-2-14-15(5-11)25-10-24-14)12-8-21(9-12)17(23)13-7-18-3-4-19-13/h1-5,7,12H,6,8-10H2,(H,20,22) |
| Standard InChI Key | PYWLCBMWHSLNFY-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
N-(benzo[d] dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound with a molecular formula of C17H16N4O4 and a molecular weight of 340.33 g/mol . This compound incorporates several pharmacologically interesting moieties, including the benzo[d] dioxole and pyrazine rings, which are known for their diverse biological activities.
Synthesis and Preparation
The synthesis of N-(benzo[d] dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step reactions. While specific synthesis details for this compound are not readily available, similar compounds often involve reactions such as amidation and coupling reactions to form the desired structure. For instance, the synthesis of related compounds may involve the use of hydrazines and various coupling agents to form the pyrazine and azetidine rings .
Biological Activity and Potential Applications
Although specific biological activity data for N-(benzo[d] dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is limited, compounds with similar structural motifs have shown potential in various therapeutic areas. For example, pyrazine derivatives have been explored for their antimicrobial properties , while benzo[d] dioxole-containing compounds have been studied for their neuroprotective effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume